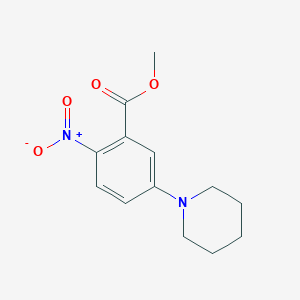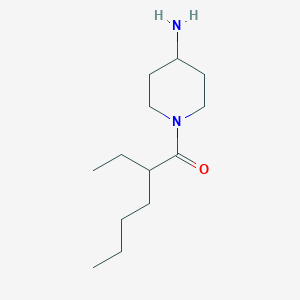![molecular formula C9H11F3N2OS B1490578 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol CAS No. 1341337-52-7](/img/structure/B1490578.png)
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol
Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol, commonly known as DMPT-TF, is an organosulfur compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and toxicology for its ability to act as a pro-drug and to increase the solubility of drugs in aqueous solutions. DMPT-TF has also been studied for its potential as a therapeutic agent for the treatment of certain diseases.
Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol, focusing on six unique applications:
Synthesis of Bioactive Pyrimidine Derivatives
This compound can serve as a reagent for synthesizing novel bioactive pyrimidine derivatives with potential medicinal applications. These derivatives could have various pharmacological activities, including analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and as potent phosphodiesterase inhibitors .
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit antimicrobial properties. This compound could be used to synthesize derivatives that target specific pathogens or to study the mechanism of action of antimicrobial agents .
Synthesis of Thiosulfoesters
The compound is used in the synthesis of thiosulfoesters with a pyrimidine moiety by interacting with sulfinic acids. This process is significant for studying the properties and reactions of thiosulfoesters .
Interaction with Amines
It has been established that the interaction of synthesized 4,6-dimethylpyrimidin-2-yl thiosulfoacid esters with different amines is an area of interest for studying chemical properties and reactions .
Catalyst in Solvent-Free Synthesis
The compound has been used as a catalyst in solvent-free synthesis processes, such as the quick synthesis of amino-pyrazoles, which are important in various chemical reactions .
In-Vitro Studies
In-vitro studies involving this compound can help understand its behavior and interactions at the molecular level, which is crucial for drug development and other applications in medicinal chemistry .
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c1-5-3-6(2)14-8(13-5)16-4-7(15)9(10,11)12/h3,7,15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMITXBBNMBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)


